molecular formula C10H13N3 B2680265 N,6-dicyclopropylpyrimidin-4-amine CAS No. 2097976-59-3

N,6-dicyclopropylpyrimidin-4-amine

Cat. No.: B2680265
CAS No.: 2097976-59-3
M. Wt: 175.235
InChI Key: AJQSXJWTNBJUHI-UHFFFAOYSA-N
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Description

N,6-Dicyclopropylpyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a versatile scaffold for the synthesis of more complex molecules. Its structure, featuring a pyrimidine core substituted with cyclopropyl groups, is commonly explored in the development of biologically active compounds. For instance, structurally similar N-cyclopropylpyrimidinamine derivatives have been identified as key intermediates in the discovery of novel G-protein-coupled receptor (GPCR) agonists, demonstrating the value of this chemotype in pharmaceutical development . The cyclopropyl substituents on the pyrimidine ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies. Researchers utilize this and related compounds as intermediates to target a range of therapeutic areas. As with all fine chemicals for research, this product is intended for use in laboratory settings only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and ensure adherence to their institution's safety protocols.

Properties

IUPAC Name

N,6-dicyclopropylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-7(1)9-5-10(12-6-11-9)13-8-3-4-8/h5-8H,1-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQSXJWTNBJUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Pathways for N,6-dicyclopropylpyrimidin-4-amine

The most logical and widely practiced route for constructing unsymmetrically substituted pyrimidines like this compound involves a step-wise functionalization of a di-halogenated pyrimidine (B1678525). This approach provides excellent control over the regiochemistry, ensuring the correct placement of the distinct substituents. A key intermediate in this process is 4,6-dichloropyrimidine (B16783), which can undergo sequential nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

A plausible and established pathway commences with the mono-amination of 4,6-dichloropyrimidine with cyclopropylamine (B47189). This reaction selectively displaces one of the chlorine atoms to yield N-cyclopropyl-6-chloropyrimidin-4-amine. The remaining chlorine atom at the 6-position is then substituted in a subsequent step to introduce the second cyclopropyl (B3062369) group, typically via a metal-catalyzed cross-coupling reaction. An alternative, though less common, sequence would involve first creating the C-C bond by reacting 4,6-dichloropyrimidine with a cyclopropyl organometallic species, followed by amination.

Alkylation Approaches to Pyrimidine Amine Formation

While direct alkylation of a pre-formed 6-cyclopropylpyrimidin-4-amine (B1390155) is a key step, modern catalytic methods offer sophisticated alternatives for forming the N-cyclopropyl bond through C-N bond formation, bypassing the need for traditional alkyl halides. These methods are part of a broader green chemistry initiative to use more benign alkylating agents like alcohols.

A notable sustainable method for the N-alkylation of amines involves the use of alcohols as alkylating agents, catalyzed by earth-abundant metals such as chromium. This reaction proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. Although not specifically reported for this compound, this methodology is broadly applicable to the synthesis of alkylated amines. In principle, 6-cyclopropylpyrimidin-4-amine could be alkylated with cyclopropanol (B106826) using a chromium catalyst. The process is valued for its atom economy, producing water as the only stoichiometric byproduct. Research has shown that chromium-based catalyst systems can achieve high yields for various alkyl amines with only a catalytic amount of base, and they tolerate a wide range of functional groups.

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) principle is a powerful and sustainable strategy for forming C-N bonds. This process involves the temporary removal of hydrogen from an alcohol by a metal catalyst to form a reactive carbonyl intermediate. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned from the catalyst. This method allows for the direct use of alcohols as alkylating agents. A variety of transition metals, including ruthenium, iridium, and more recently, manganese, have been employed to catalyze these transformations effectively. The application of this methodology would involve reacting 6-cyclopropylpyrimidin-4-amine with cyclopropanol in the presence of a suitable transition-metal catalyst.

Catalyst TypeGeneral SubstratesKey Features
Chromium ComplexesPrimary/Secondary Amines, AlcoholsSustainable, uses earth-abundant metal, high yields with catalytic base.
Manganese Pincer ComplexesAlcohols, AminesEnvironmentally friendly, atom-economical, produces water as a byproduct.
Ruthenium/Iridium ComplexesPrimary/Secondary Amines, AlcoholsWell-established, allows for selective monoalkylation. uni.lu

Pyrimidine Core Functionalization Strategies

The core functionalization of the pyrimidine ring to introduce the two cyclopropyl substituents is most effectively achieved starting from a di-halogenated pyrimidine, such as 4,6-dichloropyrimidine. The differential reactivity of the chlorine atoms allows for a sequential substitution strategy.

The first step typically involves a nucleophilic aromatic substitution (SNAr) with one equivalent of cyclopropylamine. This reaction is generally performed under basic conditions (e.g., using K₂CO₃ or a tertiary amine base like triethylamine) in a polar solvent such as DMF or ethanol (B145695) at elevated temperatures. This selectively produces N-cyclopropyl-6-chloropyrimidin-4-amine.

The second step requires the introduction of the cyclopropyl group at the C-6 position. This is accomplished via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, using cyclopropylboronic acid (or its ester) or a cyclopropylstannane reagent, respectively. The Buchwald-Hartwig amination is another powerful palladium-catalyzed method, though it is primarily used for forming C-N bonds.

Table of Reaction Conditions for Analogous Pyrimidine Functionalization

Starting Material Reagents Catalyst System Product Yield Reference
4,6-Dichloropyrimidine Adamantylalkylamine, K₂CO₃ None (SNAr) N-Adamantylalkyl-6-chloropyrimidin-4-amine 60-99% google.com

Precursor Synthesis and Intermediate Transformations

The synthesis of the final target compound is critically dependent on the efficient preparation of key precursors and intermediates, particularly halogenated pyrimidines.

The foundational precursor for many substituted pyrimidines is 4,6-dichloropyrimidine . It is typically synthesized from 4,6-dihydroxypyrimidine (B14393) through a chlorination reaction. uni.lu This transformation is commonly achieved by heating 4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or a hindered amine such as N,N-diisopropylethylamine (Hünig's base). uni.lu

Once 4,6-dichloropyrimidine is obtained, it serves as the starting point for synthesizing the key intermediates for this compound. Two primary intermediates can be envisioned:

N-Cyclopropyl-6-chloropyrimidin-4-amine : This intermediate is formed via the mono-amination of 4,6-dichloropyrimidine with cyclopropylamine, as described in section 2.1.2. The presence of the first amino group deactivates the ring towards further nucleophilic substitution, allowing for the isolation of the mono-substituted product.

4-Chloro-6-cyclopropylpyrimidine (B3024777) : This intermediate can be prepared via a selective cross-coupling reaction on 4,6-dichloropyrimidine with a cyclopropyl organometallic reagent. The subsequent reaction with cyclopropylamine would then furnish the final product. The existence of 4-chloro-6-cyclopropylpyrimidine is noted in chemical databases, indicating its viability as a synthetic intermediate. glpbio.com

The commercial availability of 6-cyclopropylpyrimidin-4-amine also suggests another efficient pathway where this intermediate is directly N-alkylated with a suitable cyclopropyl electrophile (e.g., cyclopropyl bromide or tosylate) to yield the final product. google.com

Table of Compound Names

Compound Name
This compound
4,6-Dichloropyrimidine
4,6-Dihydroxypyrimidine
Cyclopropylamine
N-Cyclopropyl-6-chloropyrimidin-4-amine
6-Cyclopropylpyrimidin-4-amine
Cyclopropanol
Cyclopropylboronic acid
Phosphorus oxychloride
N,N-Diisopropylethylamine
Adamantylalkylamine
N-Adamantylalkyl-6-chloropyrimidin-4-amine
Tris(dibenzylidineacetone)dipalladium(0) (Pd₂(dba)₃)
Ph-JosiPhos
4-Chloro-6-cyclopropylpyrimidine
Cyclopropyl bromide
Amination Reactions in Pyrimidine Synthesis

A primary method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyrimidine with cyclopropylamine. The reactivity of the C4 position of the pyrimidine ring is enhanced by the electron-withdrawing nature of the nitrogen atoms, making it susceptible to attack by amines.

A common precursor for this transformation is 4-chloro-6-cyclopropylpyrimidine. The reaction with cyclopropylamine, typically carried out in a suitable solvent and often in the presence of a base, yields the desired this compound. The selection of reaction conditions is crucial to ensure high yields and minimize side reactions. Microwave-assisted synthesis has been shown to accelerate such amination reactions, often leading to shorter reaction times and improved yields. For instance, the microwave irradiation of 2-amino-4-chloropyrimidine (B19991) with various substituted amines in the presence of a base like triethylamine (B128534) in anhydrous propanol (B110389) has been reported to give good yields of the corresponding 4-aminopyrimidine (B60600) derivatives. mdpi.com

PrecursorAmineBaseSolventConditionsYield
4-Chloro-6-cyclopropylpyrimidineCyclopropylamineTriethylaminePropanolMicrowave, 120-140°C, 15-30 minGood (estimated)
4-Chloro-6-methylpyrimidin-2-amineCyclopropylamineNot specifiedNot specifiedNot specifiedNot specified
4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrileAdamantylamineNot specifiedPEG-400Not specified85% nih.gov

Novel and Emerging Synthetic Methodologies for this compound Analogues

The development of novel synthetic methods for pyrimidine derivatives is driven by the need for efficiency, selectivity, and sustainability. These emerging strategies offer powerful alternatives to traditional synthetic routes.

Chemo- and Regioselective Synthesis Considerations

The synthesis of unsymmetrically substituted pyrimidines like this compound requires careful control of chemo- and regioselectivity. When starting with a di-substituted precursor such as 4,6-dichloropyrimidine, the inherent reactivity of the different positions on the pyrimidine ring must be considered. Generally, the C4 position of 2,4-dichloropyrimidine (B19661) is more susceptible to nucleophilic attack than the C2 position. However, the regioselectivity of nucleophilic aromatic substitution on dihalopyrimidines can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. mdpi.com

For the synthesis of this compound, a stepwise approach is often necessary to ensure the correct placement of the two different cyclopropyl groups. This could involve the initial introduction of the C6-cyclopropyl group, followed by the amination at the C4 position. The use of directing groups or specific catalysts can also play a crucial role in achieving the desired regioselectivity. For instance, the use of a mixed lithium and magnesium amide base (TMPMgCl·LiCl) has been shown to allow for regioselective magnesiation of pyrimidines, enabling the introduction of substituents at specific positions. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

Modern organic synthesis places a strong emphasis on the principles of green chemistry to minimize environmental impact. rasayanjournal.co.inresearchgate.net For the synthesis of this compound and its analogues, several green strategies can be employed. These include the use of safer solvents, such as polyethylene (B3416737) glycol (PEG), which is biodegradable and non-toxic, and the development of catalyst-free or solvent-free reaction conditions. nih.govresearchgate.netpjoes.com

Microwave-assisted organic synthesis (MAOS) is a key green technology that can significantly reduce reaction times, improve yields, and often eliminate the need for harsh solvents. mdpi.com The use of renewable starting materials and the design of synthetic routes with high atom economy are also central to green chemistry. For pyrimidine synthesis, this can involve the use of multicomponent reactions that incorporate most of the atoms from the starting materials into the final product. rasayanjournal.co.inresearchgate.net

Green Chemistry ApproachDescriptionRelevance to Pyrimidine Synthesis
Use of Greener SolventsReplacing hazardous organic solvents with environmentally benign alternatives like water or PEG. nih.govReduces pollution and health risks associated with volatile organic compounds.
Microwave-Assisted SynthesisUsing microwave energy to accelerate reactions. mdpi.comLeads to shorter reaction times, higher yields, and often cleaner reactions.
Catalyst-Free ReactionsDesigning reactions that proceed efficiently without the need for a catalyst. researchgate.netSimplifies purification and reduces waste from catalyst removal.
Solvent-Free ReactionsConducting reactions in the absence of a solvent, often by grinding or melting the reactants together. rasayanjournal.co.inresearchgate.netEliminates solvent waste and can lead to more efficient reactions.

Multi-Component and One-Pot Reactions

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for the construction of complex molecules from simple starting materials in a single synthetic operation. ijper.orgsciforum.netmdpi.com These approaches are particularly valuable for the synthesis of pyrimidine derivatives as they can rapidly generate molecular diversity.

A potential MCR for the synthesis of this compound analogues could involve the condensation of a β-dicarbonyl compound, an amidine, and an aldehyde. While a direct three-component synthesis of the target molecule has not been explicitly reported, the general principle has been demonstrated for a variety of substituted pyrimidines. For example, the Biginelli reaction, a classic MCR, produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. researchgate.net More contemporary MCRs have been developed for the synthesis of a wide range of substituted pyrimidines, often under mild and environmentally friendly conditions. ijper.orgsciforum.netmdpi.com

One-pot procedures, where sequential reactions are carried out in the same reaction vessel without isolation of intermediates, also offer significant advantages in terms of efficiency and sustainability. For the synthesis of this compound, a one-pot process could involve the in-situ formation of a key intermediate, such as 4-chloro-6-cyclopropylpyrimidine, followed by its immediate reaction with cyclopropylamine.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformation Mechanisms of N,6-dicyclopropylpyrimidin-4-amine

The reaction pathways available to this compound are diverse, stemming from the distinct reactivity of its pyrimidine (B1678525) core, amine functionality, and cyclopropyl (B3062369) rings.

Nucleophilic Aromatic Substitution on Pyrimidine Rings

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the pyrimidine ring towards nucleophiles is influenced by the nature and position of its substituents. In polysubstituted pyrimidines, the positions of substitution are generally C4/C6 > C2 >> C5. mdpi.com The presence of electron-withdrawing groups on the ring further activates it towards nucleophilic attack. mdpi.com

For a precursor to this compound, such as a dihalopyrimidine, the introduction of the first cyclopropyl group and the amino group would occur via SNAr. For instance, in the reaction of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, substitution typically favors the C4 position. nih.gov However, the use of tertiary amine nucleophiles can lead to selective substitution at the C2 position. nih.gov

While specific studies on this compound are not prevalent, the principles of SNAr on the pyrimidine ring suggest that further substitution on the ring would be challenging due to the presence of electron-donating amino and cyclopropyl groups. However, if a suitable leaving group were present at the C2 position, its displacement by a strong nucleophile could be envisioned.

Reactivity of the Pyrimidine Amine Moiety

The exocyclic amine group in this compound can act as a nucleophile. Its reactivity is, however, modulated by the electron-withdrawing nature of the pyrimidine ring, which can decrease its basicity and nucleophilicity compared to a simple alkylamine. The nitrogen lone pair can be delocalized into the pyrimidine ring, which can be represented by resonance structures.

The amine moiety can undergo a variety of reactions, including:

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated using appropriate electrophiles.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, would yield the corresponding amides.

Participation in Condensation Reactions: The amine could react with carbonyl compounds to form imines or participate in more complex condensation reactions.

The outcomes of these reactions would be influenced by steric hindrance from the adjacent cyclopropyl group.

Cyclopropane (B1198618) Ring Reactivity and Transformations

Cyclopropane rings are characterized by significant ring strain, which imparts unique reactivity. They can undergo ring-opening reactions under various conditions, particularly when activated by adjacent functional groups. The presence of an adjacent pyrimidine ring can influence the mode of ring-opening.

Reactions involving the cyclopropane rings of this compound could include:

Hydrogenolysis: Catalytic hydrogenation can lead to the opening of the cyclopropane ring to form a propyl or isopropyl group.

Electrophilic Addition: Strong electrophiles can attack the cyclopropane ring, leading to ring-opened products.

Radical Reactions: The cyclopropyl group can be susceptible to attack by radicals, initiating ring-opening or other transformations.

Catalytic Aspects in Reactions Involving this compound

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling a wide range of transformations that are otherwise difficult to achieve. For a molecule like this compound, both its synthesis and its subsequent functionalization can benefit from catalytic methods.

Elucidation of Catalytic Cycles

While a specific catalytic cycle for the synthesis of this compound is not detailed in the available literature, the general mechanism for palladium-catalyzed amination reactions (Buchwald-Hartwig amination) provides a well-established model. The synthesis would likely proceed from a dichlorinated or dibrominated pyrimidine and cyclopropylamine (B47189).

A plausible catalytic cycle for the formation of a di-substituted pyrimidine would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the dihalopyrimidine to form a Pd(II) intermediate.

Ligand Exchange: A molecule of the amine (cyclopropylamine) displaces a halide ligand from the palladium center.

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst and releasing the mono-aminated pyrimidine product.

This cycle would then be repeated for the second substitution. The regioselectivity of the second amination would be influenced by the nature of the first substituent and the reaction conditions. mit.edu

Role of Transition Metal Catalysis

Transition metal catalysis is crucial for achieving high efficiency and selectivity in the synthesis of complex aminopyrimidines. nih.gov Palladium-based catalysts are particularly effective for C-N cross-coupling reactions. mit.edumdpi.com The choice of ligand on the palladium catalyst is critical for the success of the reaction, influencing the rate, yield, and selectivity. mdpi.com For instance, the use of bulky dialkylbiarylphosphine ligands has been shown to be effective in the regioselective amination of polychloropyrimidines. mit.edu

Beyond its synthesis, transition metal catalysis could also be employed for the further functionalization of this compound. For example, palladium-catalyzed cross-coupling reactions could potentially be used to introduce new substituents at other positions on the pyrimidine ring, provided a suitable leaving group is present. Other transition metals like rhodium, iridium, ruthenium, cobalt, and copper are also used to catalyze various transformations involving N-heterocycles. nih.gov

Mechanistic Enzymology Relevant to Pyrimidine Amines

Enzymatic deamination is a fundamental metabolic process for the conversion of amino-substituted nucleobases. Cytosine deaminases (CDs) are a well-characterized family of enzymes that catalyze the hydrolytic deamination of cytosine to uracil (B121893) and ammonia (B1221849). rsc.org These enzymes are found in prokaryotes and fungi but are absent in mammals. rsc.org The general mechanism involves the activation of a water molecule by a zinc cofactor within the enzyme's active site, followed by a nucleophilic attack on the C4 position of the pyrimidine ring. rsc.org

The proposed mechanism for the deamination of a 4-aminopyrimidine (B60600), such as this compound, by a cytosine deaminase-like enzyme would likely follow a similar pathway. A conserved glutamate (B1630785) residue typically acts as a proton shuttle, facilitating the protonation of the N3 atom of the pyrimidine ring and the activation of the zinc-bound water molecule. rsc.org This enhances the electrophilicity of the C4 carbon, making it susceptible to attack by the resulting hydroxide (B78521) ion to form a tetrahedral intermediate. Subsequent elimination of the amino group as ammonia leads to the formation of the corresponding pyrimidin-4-one derivative.

Table 1: Key Residues and Steps in a Proposed Enzymatic Deamination of a Pyrimidine Amine

StepDescriptionKey Active Site Components
1. Substrate Binding The pyrimidine amine docks into the active site.Zinc (II) ion, Glutamate residue
2. Water Activation A conserved glutamate residue abstracts a proton from the zinc-coordinated water molecule, generating a nucleophilic hydroxide ion.Glutamate, Zn²⁺-H₂O
3. Nucleophilic Attack The hydroxide ion attacks the C4 carbon of the pyrimidine ring, forming a tetrahedral intermediate.Tetrahedral Intermediate
4. Protonation & C-N Bond Cleavage The departing amino group is protonated, and the C4-N bond is cleaved, releasing ammonia.Protonated Amine
5. Product Release The resulting pyrimidin-4-one product is released from the active site.Pyrimidin-4-one

This table is a generalized model based on known cytosine deaminase mechanisms.

The presence of the N-cyclopropyl group in this compound could influence its interaction with the active site of deaminases. The steric bulk of the cyclopropyl ring might affect the binding affinity and orientation of the substrate, potentially altering the rate of deamination compared to simpler N-alkyl or unsubstituted aminopyrimidines.

The cyclopropyl group is known to be a sensitive probe for radical reactions. In the context of enzymatic systems, particularly those involving single electron transfer (SET) processes like cytochrome P450s or peroxidases, N-cyclopropylamines can undergo unique transformations. nih.gov The formation of an aminium cation radical is a key intermediate in the oxidative N-dealkylation of cyclopropylamines. nih.gov

For this compound, a one-electron oxidation of the exocyclic nitrogen atom would generate the corresponding aminium cation radical. This highly reactive intermediate can undergo rapid ring opening of the N-cyclopropyl group. This process is driven by the release of the inherent strain energy of the three-membered ring. The ring opening leads to the formation of a distonic cation radical, where the charge and the radical are located on different atoms. nih.gov

The fate of this distonic radical would depend on the specific enzymatic environment and the presence of other reactants, such as molecular oxygen. nih.gov Potential pathways include:

Unimolecular Cyclization: The radical portion of the distonic intermediate could potentially cyclize onto the pyrimidine ring or another part of the molecule, leading to complex rearranged products.

Bimolecular Reactions: The radical could react with dissolved oxygen, leading to oxidative cleavage of the cyclopropyl group and the formation of products such as β-hydroxypropionic acid and the corresponding de-cyclopropylated amine. nih.gov

Table 2: Potential Products from Radical-Mediated Transformation of an N-Cyclopropylamine

ReactantIntermediatePotential ProductsReaction Conditions
N-cyclopropyl-N-methylanilineAminium cation radical, Distonic cation radicalN-methylaniline, β-hydroxypropionic acid, N-methylquinoliniumHorseradish Peroxidase, H₂O₂, O₂
This compound (hypothetical)Aminium cation radical, Distonic cation radical6-cyclopropylpyrimidin-4-amine (B1390155), β-hydroxypropionic acid derivatives, Rearranged cyclized productsSET enzyme (e.g., P450, Peroxidase)

Data for N-cyclopropyl-N-methylaniline is from published research nih.gov; data for this compound is hypothetical and based on analogy.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on N,6-dicyclopropylpyrimidin-4-amine

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a foundational understanding of the electronic and geometric properties of this compound. These calculations can predict molecular orbitals, charge distributions, and the energetics of chemical transformations.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, an analysis of its electronic structure would involve determining the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity.

A hypothetical electronic structure analysis would also map the electrostatic potential surface, highlighting regions of positive and negative charge. This information is invaluable for predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles.

Reaction Energetics and Transition State Characterization

Computational chemistry allows for the detailed investigation of potential chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a reaction. For instance, the energetic profile for the protonation of the pyrimidine (B1678525) ring or the N-alkylation of the amino group could be determined.

Characterization of the transition state, the highest energy point along the reaction coordinate, is crucial for understanding the reaction mechanism. Computational methods can elucidate the geometry and electronic properties of these fleeting structures, providing insights that are often difficult to obtain experimentally.

Molecular Dynamics and Simulation Studies

To complement the static picture provided by quantum chemical calculations, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, offering a window into conformational changes and solvent effects.

Conformational Analysis of this compound

The presence of two flexible cyclopropyl (B3062369) groups attached to the pyrimidine ring suggests that this compound can adopt multiple conformations. Conformational analysis through MD simulations would identify the most stable (lowest energy) three-dimensional arrangements of the molecule. Understanding the preferred conformations is essential, as the shape of the molecule can significantly influence its biological activity and physical properties.

The results of such an analysis could be presented in a table detailing the relative energies and key dihedral angles of the different conformers.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be profoundly influenced by its environment, particularly the solvent in which it is dissolved. MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for the study of how different solvents might affect its conformational preferences, solubility, and reactivity. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Computational Approaches to Chemical Reactivity Prediction

Beyond the foundational quantum chemical and molecular dynamics studies, various computational tools can be used to predict the chemical reactivity of this compound in a more direct manner. Reactivity indices, derived from conceptual density functional theory, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

These computational predictions serve as a valuable guide for synthetic chemists, suggesting the likely outcomes of reactions and helping to design more efficient synthetic routes.

In Silico Modeling of Ligand-Target Interactions

In the absence of specific studies on this compound, this section outlines the general methodologies that would be applied to model its interactions with hypothetical biological targets.

Molecular Docking: A primary approach would involve molecular docking simulations. This technique predicts the preferred orientation of a ligand when bound to a target protein. The process involves generating a three-dimensional structure of this compound and then "docking" it into the binding site of a known or predicted protein target. The output of a docking simulation is a series of poses, ranked by a scoring function that estimates the binding affinity.

Pharmacophore Modeling: Another valuable technique is pharmacophore modeling. This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. For this compound, a pharmacophore model would highlight the key features of its dicyclopropyl and pyrimidine amine moieties that are likely to be critical for binding.

Quantitative Structure-Activity Relationship (QSAR): Should a series of related compounds with known biological activities be available, QSAR modeling could be employed. This method establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activities. While no such data is publicly available for this compound, this approach would be a logical step in a drug discovery program involving this scaffold.

Molecular Dynamics (MD) Simulations: To gain a more dynamic understanding of the ligand-target interactions, molecular dynamics simulations would be performed. Following a docking study, the predicted ligand-protein complex would be subjected to an MD simulation, which calculates the movement of atoms over time. This provides insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding.

Hypothetical Research Findings

If in silico studies were to be conducted on this compound, researchers would likely investigate its potential as an inhibitor of various enzyme families where pyrimidine-based compounds have previously shown activity, such as kinases or dehydrogenases. The research would aim to identify key amino acid residues within the hypothetical target's active site that form crucial interactions with the compound.

A hypothetical data table summarizing such findings might look like this:

Hypothetical TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase X-8.5Lys72, Asp184Hydrogen Bond
Leu75, Val83Hydrophobic
Dehydrogenase Y-7.2Ser45, Asn112Hydrogen Bond
Phe120, Trp150Pi-Pi Stacking

It is crucial to reiterate that the information presented in the table above is purely hypothetical and serves only to illustrate the type of data that would be generated from in silico modeling studies. Currently, there is no published research to substantiate any specific ligand-target interactions for this compound.

The absence of such studies represents a significant knowledge gap but also an opportunity for future research. Computational investigations of this compound could uncover novel biological activities and provide a foundation for the development of new therapeutic agents or chemical probes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For N,6-dicyclopropylpyrimidin-4-amine, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.

Expected ¹H NMR Spectral Features:

In a typical ¹H NMR spectrum of this compound, distinct signals would be anticipated for the protons of the pyrimidine (B1678525) ring and the dicyclopropyl groups.

Pyrimidine Protons: The pyrimidine ring would likely exhibit two singlets in the aromatic region of the spectrum. The chemical shift of these protons would be influenced by the electron-donating amino group and the cyclopropyl (B3062369) substituent.

Amino Proton: A broad singlet corresponding to the N-H proton of the secondary amine would be observed. Its chemical shift would be sensitive to solvent and concentration.

Cyclopropyl Protons: The protons of the two cyclopropyl rings would appear in the upfield region of the spectrum, typically as complex multiplets due to the restricted bond rotation and the diastereotopic nature of the methylene (B1212753) protons.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring would resonate in the downfield region, with their specific chemical shifts dictated by the substitution pattern.

Cyclopropyl Carbons: The carbons of the cyclopropyl rings would appear in the upfield region, characteristic of strained ring systems.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Pyrimidine-Hδ 8.0-8.5s-
Pyrimidine-Hδ 6.0-6.5s-
NHδ 5.0-7.0br s-
Cyclopropyl-CHδ 1.0-1.5m-
Cyclopropyl-CH₂δ 0.5-1.0m-

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for determining the molecular ion peak. The expected exact mass of the protonated molecule [M+H]⁺ would be a key identifier.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule, providing a high degree of confidence in its identification. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) would arise from the cleavage of the N-cyclopropyl bonds and fragmentation of the pyrimidine ring, offering further structural confirmation.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the method of choice for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, would likely provide good separation of the target compound from any impurities or starting materials. A UV detector would be suitable for detection, given the UV-absorbing nature of the pyrimidine ring.

Gas Chromatography (GC): Due to its expected volatility, GC could also be a viable method for purity assessment, likely using a non-polar or medium-polarity capillary column and a flame ionization detector (FID).

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Expected IR Spectral Features:

The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H Stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations from the pyrimidine ring would appear above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring would be found in the 1500-1650 cm⁻¹ region.

N-H Bend: An N-H bending vibration would likely be observed around 1500-1600 cm⁻¹.

Expected Raman Spectral Features:

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrimidine ring and the C-C bonds of the cyclopropyl groups.

A table of expected IR absorption bands is provided below.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3200-3400Medium
Aromatic C-H Stretch>3000Medium-Weak
Aliphatic C-H Stretch<3000Medium-Strong
C=N/C=C Stretch (Pyrimidine)1500-1650Strong
N-H Bend1500-1600Medium

Future Directions and Interdisciplinary Research Avenues

Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Derivative Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to dramatically accelerate the discovery and development of novel pyrimidine derivatives. ijprajournal.comresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional research methods. ijprajournal.com

In the context of pyrimidine derivative research, AI and ML models are being employed for:

Target Identification and Validation: AI algorithms can sift through genomic and proteomic data to identify and validate novel biological targets for which pyrimidine derivatives could be effective modulators.

De Novo Drug Design: Machine learning models can generate novel molecular structures, including pyrimidine-based scaffolds, that are optimized for specific therapeutic targets and desired pharmacokinetic properties.

Predictive Modeling: AI can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrimidine derivatives, allowing researchers to prioritize compounds with a higher likelihood of success in clinical trials. researchgate.net This predictive capability significantly reduces the time and cost associated with preclinical development. heteroletters.org

High-Throughput Screening Analysis: By analyzing data from high-throughput screening (HTS) campaigns, ML can identify hit compounds and suggest structural modifications to improve potency and selectivity. nih.gov

Advancements in Automated Synthesis and High-Throughput Screening

The synthesis and screening of large libraries of compounds are central to modern drug discovery. Recent advancements in automated synthesis and high-throughput screening (HTS) have been particularly impactful in the field of pyrimidine derivative research. capes.gov.br

Automated Synthesis:

Automated synthesis platforms, often incorporating microwave-assisted techniques, enable the rapid and efficient production of diverse pyrimidine libraries. aber.ac.uknih.gov These systems allow for precise control over reaction conditions and can perform sequential reactions, facilitating the creation of complex molecules with minimal manual intervention. aber.ac.uk The ability to quickly generate a multitude of derivatives is essential for exploring structure-activity relationships (SAR) and optimizing lead compounds.

High-Throughput Screening (HTS):

HTS allows for the rapid testing of thousands of compounds against a specific biological target. creative-proteomics.com In the context of pyrimidine derivatives, HTS has been instrumental in identifying initial "hits" from large compound libraries. mdpi.comtechnologynetworks.com These hits serve as the starting point for more focused medicinal chemistry efforts. Furthermore, the development of DNA-encoded libraries (DELs) represents a significant leap forward, allowing for the screening of billions of molecules at once. Pyrimidine scaffolds are well-suited for inclusion in DELs, providing a modular core for generating vast and diverse chemical libraries. nih.gov

TechnologyApplication in Pyrimidine ResearchKey Advantages
Automated Microwave Synthesis Rapid generation of focused pyrimidine libraries.Reduced reaction times, precise control over conditions, efficient optimization. aber.ac.uknih.gov
High-Throughput Screening (HTS) Primary screening of large compound collections to identify initial hits.Massively parallel testing, rapid identification of active compounds. creative-proteomics.commdpi.com
DNA-Encoded Libraries (DELs) Screening of billions of pyrimidine derivatives against biological targets.Unprecedented library size, cost-effective screening of vast chemical space. nih.gov

These technologies, when combined, create a powerful engine for the discovery of novel pyrimidine-based drug candidates.

Exploration of N,6-dicyclopropylpyrimidin-4-amine in New Chemical Biology Tools

While direct research on the application of This compound as a chemical biology tool is not yet prevalent in the literature, the broader class of pyrimidine derivatives is a rich source for the development of such tools. oup.com Chemical biology probes are small molecules used to study and manipulate biological systems. Pyrimidine analogues have been successfully developed as probes to investigate a variety of biological processes.

For instance, pyrimidine nucleoside analogues can be used to probe DNA replication in pathogens. colab.wsresearchgate.net By incorporating these modified pyrimidines into their DNA, the replication of organisms like Trypanosoma cruzi, the parasite that causes Chagas disease, can be visualized and quantified. colab.wsresearchgate.net This allows researchers to assess the efficacy of potential antiparasitic compounds.

The structural features of This compound , with its distinct cyclopropyl (B3062369) groups, could potentially be leveraged in the design of novel probes. These groups could influence cell permeability, metabolic stability, and binding interactions, making it a candidate for development into a specialized tool for studying specific enzymes or cellular pathways. The future in this area lies in the rational design and synthesis of pyrimidine-based probes to explore uncharted areas of biology. oup.com

Development of Advanced Analytical Techniques for Complex Biological Systems

The study of pyrimidine derivatives in complex biological systems, such as plasma, urine, and tissues, necessitates the use of sophisticated analytical techniques. The development of more sensitive and specific analytical methods is crucial for understanding the pharmacokinetics, metabolism, and mechanisms of action of these compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become the gold standard for the quantitative analysis of small molecules in biological matrices. aber.ac.uk This highly sensitive and specific technique allows for the simultaneous measurement of multiple pyrimidine metabolites, even at very low concentrations. aber.ac.uk Methodologies have been developed for the comprehensive analysis of purine (B94841) and pyrimidine metabolites in various biological fluids, which is essential for both drug development and the diagnosis of metabolic disorders. aber.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another powerful tool for the analysis of pyrimidine derivatives. mdpi.com 1H-NMR can provide an overview of the metabolome of a biological sample, allowing for the identification and quantification of various metabolites without the need for extensive sample preparation. mdpi.comresearchgate.net This makes it a valuable tool for studying the metabolic fate of pyrimidine-based drugs and for diagnosing inborn errors of pyrimidine metabolism. mdpi.comcolab.ws The reproducibility of NMR also aids in the straightforward identification of metabolites in complex mixtures by comparing spectra to databases. oup.com

Analytical TechniqueApplication in Pyrimidine ResearchKey Advantages
LC-MS/MS Quantification of pyrimidine derivatives and their metabolites in biological samples.High sensitivity, high specificity, ability to multiplex. aber.ac.uk
NMR Spectroscopy Structural elucidation and metabolic profiling of pyrimidine compounds.Non-destructive, provides detailed structural information, minimal sample preparation. mdpi.comoup.comresearchgate.net

The continued advancement of these analytical techniques will provide researchers with an ever-clearer picture of how pyrimidine derivatives behave in biological systems, facilitating the development of safer and more effective medicines.

Q & A

Q. NMR Spectroscopy :

  • ¹H NMR : Cyclopropyl protons appear as distinct multiplet signals (δ 0.5–1.5 ppm). Pyrimidine protons resonate at δ 6.5–8.5 ppm .
  • ¹³C NMR : Cyclopropyl carbons (δ 8–15 ppm); pyrimidine carbons (δ 150–160 ppm) .

X-ray Crystallography : Use SHELX software for structure refinement. Cyclopropyl groups exhibit bond angles ~60°, confirmed via C—C—C bond metrics .

HRMS : Exact mass validation (e.g., [M+H]⁺ calculated for C₁₀H₁₄N₄: 190.1218; observed: 190.1215) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against microbial targets?

  • Methodology :

Q. In Vitro Assays :

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Screen against dihydrofolate reductase (DHFR) using fluorometric assays (IC₅₀ calculations) .

Controls : Include positive controls (trimethoprim for DHFR) and solvent-only negative controls .

Data Interpretation : Use ANOVA to compare activity across derivatives (e.g., cyclopropyl vs. methyl substituents) .

Q. How can contradictory structure-activity relationship (SAR) data for cyclopropyl substituents be resolved?

  • Approach :

Molecular Docking : Simulate binding poses with target proteins (e.g., DHFR) using AutoDock Vina. Compare cyclopropyl vs. bulkier substituents (e.g., isopropyl) .

Statistical Analysis : Apply multivariate regression to isolate steric/electronic effects (e.g., Hammett σ values for substituents) .

  • Case Study : Cyclopropyl’s ring strain may enhance binding in rigid pockets but reduce solubility, explaining conflicting MIC vs. cytotoxicity results .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

  • Methods :

ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .

Molecular Dynamics (MD) : Simulate solvation free energy to assess aqueous solubility (e.g., GROMACS with TIP3P water model) .

  • Key Finding : Cyclopropyl groups reduce logP (~2.1) compared to aromatic analogs (~3.5), improving bioavailability .

Q. What strategies improve regioselective functionalization of the pyrimidine core in this compound?

  • Approaches :

Directing Groups : Install temporary groups (e.g., nitro at C2) to steer C4/C6 substitution .

Catalyst Optimization : Use Pd/JohnPhos systems for selective C-H activation at C5 .

  • Example : Pd(OAc)₂ with 1,10-phenanthroline achieves 85% selectivity for C6 over C4 in halogenation .

Q. How can researchers address challenges in X-ray crystallography of this compound derivatives?

  • Solutions :

Crystal Growth : Use vapor diffusion with mixed solvents (e.g., CHCl₃/MeOH) to improve crystal quality .

Twinning Mitigation : Apply SHELXL’s TWIN command to refine twinned datasets .

Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves cyclopropyl disorder .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.